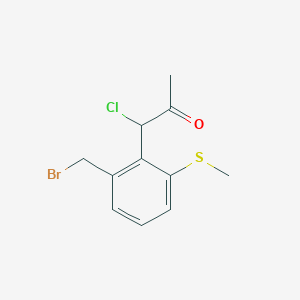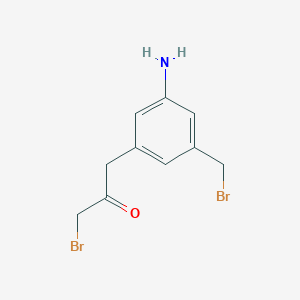
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is composed of palladium coordinated with methanesulfonate, a phosphine ligand, and an amino-biphenyl ligand. This compound is known for its high catalytic activity and is widely used in various organic synthesis reactions due to its excellent stereoselectivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium precursors with the corresponding ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound. The reaction mixture is often heated to facilitate the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using hydrogen or other reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species .
Applications De Recherche Scientifique
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic processes. The phosphine and amino-biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonato(2-di-t-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-tri-i-propylbiphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
Uniqueness
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective in catalytic applications, offering higher yields and selectivity in various organic synthesis reactions .
Propriétés
Formule moléculaire |
C44H64NO4PPdS+2 |
|---|---|
Poids moléculaire |
840.4 g/mol |
Nom IUPAC |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
Clé InChI |
OMFFARWRDLKZQY-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)[PH+](C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






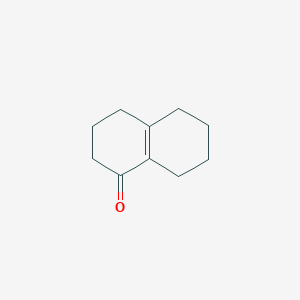

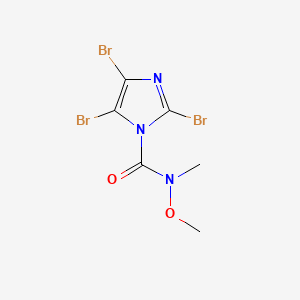


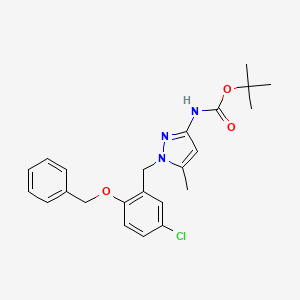

![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)
